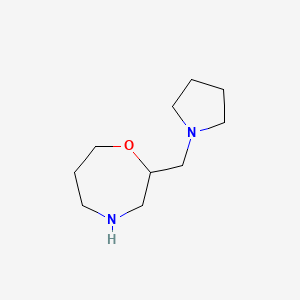

2-(1-Pyrrolidinylmethyl)-1,4-oxazepane

Descripción general

Descripción

2-(1-Pyrrolidinylmethyl)-1,4-oxazepane is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Structure and Properties

2-(1-Pyrrolidinylmethyl)-1,4-oxazepane is an organic compound with the molecular formula C10H16N2O. It features a unique oxazepane ring structure, which is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Pharmacological Properties

-

Antidepressant Activity :

- Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

-

Anxiolytic Effects :

- Studies have shown that this compound may possess anxiolytic properties, potentially providing therapeutic benefits in anxiety disorders. The mechanism may involve interactions with GABAergic systems.

-

Neuroprotective Effects :

- Preliminary findings suggest that this compound may offer neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects are mediated through:

- Receptor Interactions : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.

- Enzyme Modulation : It may affect enzymes involved in neurotransmitter metabolism, thereby altering the levels of key neurotransmitters in the brain.

Case Studies

Case studies involving this compound have highlighted its potential applications in treating mood disorders and anxiety. For instance:

- Study on Depression Models : In a controlled animal study, subjects treated with this compound showed significant reductions in depressive behaviors compared to control groups. Behavioral assessments included forced swim tests and tail suspension tests.

- Anxiety Assessment : Another study utilized the elevated plus maze and open field tests to evaluate anxiety levels in rodents after administration of the compound. Results indicated reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O |

| Molecular Weight | 180.25 g/mol |

| CAS Number | 933720-55-9 |

| Antidepressant Activity | Positive (in vivo models) |

| Anxiolytic Activity | Positive (in vivo models) |

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce side effects. Structure-activity relationship (SAR) studies have been crucial in identifying modifications that improve efficacy while maintaining safety profiles.

Future Directions

Further research is warranted to explore:

- Clinical Trials : Transitioning from preclinical models to human trials will be essential to validate the therapeutic potential of this compound.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its effects will provide insights for optimizing therapeutic applications.

- Combination Therapies : Exploring the efficacy of this compound in combination with other pharmacological agents may yield synergistic effects beneficial for treating complex psychiatric disorders.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antipsychotic Potential

Recent studies have indicated that derivatives of 1,4-oxazepane compounds, including 2-(1-pyrrolidinylmethyl)-1,4-oxazepane, may serve as selective ligands for dopamine D4 receptors. These compounds could potentially offer antipsychotic effects without the common side effects associated with traditional antipsychotics, such as extrapyramidal symptoms. This is significant for developing safer therapeutic options for conditions like schizophrenia .

2. Protein Arginine Methyltransferase Inhibition

Another promising application is in the field of cancer treatment. Compounds related to this compound have been investigated for their ability to inhibit protein arginine methyltransferases (PRMTs), specifically PRMT5. This inhibition can disrupt cancer cell proliferation and survival, making it a target for novel anticancer therapies .

3. Controlled Drug Release Systems

The compound has also been studied in the context of controlled release formulations. Its incorporation into drug delivery systems can enhance the bioavailability and therapeutic efficacy of active pharmaceutical ingredients by modulating their release profiles within the gastrointestinal tract. Such formulations are particularly beneficial for drugs that require sustained release to maintain effective plasma concentrations over extended periods .

Case Studies

Case Study 1: Antipsychotic Development

A recent study synthesized a series of oxazepane derivatives, including this compound. The study evaluated their binding affinities to dopamine receptors and assessed their behavioral effects in animal models of psychosis. Results indicated that certain derivatives showed significant antipsychotic-like effects without inducing motor side effects typically seen with current treatments .

Case Study 2: Cancer Therapeutics

In another investigation focused on cancer therapeutics, researchers explored the efficacy of PRMT inhibitors derived from oxazepanes. The study demonstrated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells from toxicity .

Propiedades

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-6-12(5-1)9-10-8-11-4-3-7-13-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHDKDQZUBECJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CNCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.